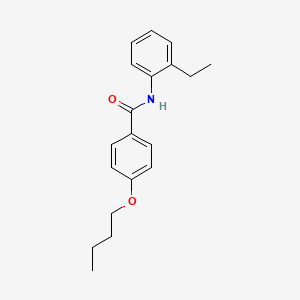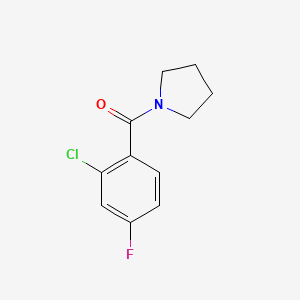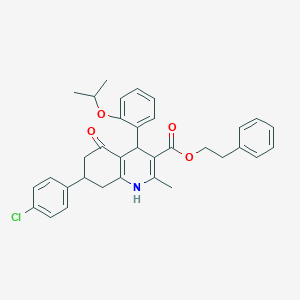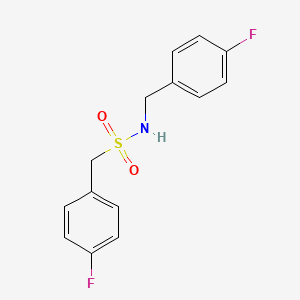![molecular formula C17H25NO5 B5084697 1-[2-(2-isopropylphenoxy)ethyl]pyrrolidine oxalate](/img/structure/B5084697.png)
1-[2-(2-isopropylphenoxy)ethyl]pyrrolidine oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(2-isopropylphenoxy)ethyl]pyrrolidine oxalate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as IPP or Isopropylphenidate and is structurally similar to the psychostimulant drug methylphenidate. However, unlike methylphenidate, IPP has not been approved for medical use and is primarily used in research settings. In
Applications De Recherche Scientifique
1-[2-(2-isopropylphenoxy)ethyl]pyrrolidine oxalate has been extensively studied for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, IPP has been used to study the effects of psychostimulants on the brain and to develop new treatments for attention deficit hyperactivity disorder (ADHD) and other related disorders. In pharmacology, IPP has been used to study the effects of psychostimulants on the central nervous system and to develop new drugs for the treatment of various neuropsychiatric disorders. In medicinal chemistry, IPP has been used to develop new drugs with improved pharmacokinetic and pharmacodynamic properties.
Mécanisme D'action
The mechanism of action of 1-[2-(2-isopropylphenoxy)ethyl]pyrrolidine oxalate is similar to that of other psychostimulant drugs, such as methylphenidate. IPP acts as a dopamine and norepinephrine reuptake inhibitor, which increases the levels of these neurotransmitters in the brain. This increase in neurotransmitter levels leads to enhanced cognitive function, improved mood, and increased energy levels.
Biochemical and Physiological Effects
1-[2-(2-isopropylphenoxy)ethyl]pyrrolidine oxalate has been shown to have a range of biochemical and physiological effects. In animal studies, IPP has been shown to increase locomotor activity, improve cognitive function, and enhance memory retention. IPP has also been shown to increase heart rate and blood pressure, which can have implications for its use in humans.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-[2-(2-isopropylphenoxy)ethyl]pyrrolidine oxalate in lab experiments is its structural similarity to methylphenidate. This similarity allows for the study of psychostimulant drugs without the potential ethical and legal issues associated with the use of controlled substances. However, one of the limitations of using IPP is its lack of approval for medical use, which can limit its potential applications in research.
Orientations Futures
There are several future directions for the study of 1-[2-(2-isopropylphenoxy)ethyl]pyrrolidine oxalate. One potential direction is the development of new drugs based on the structure of IPP with improved pharmacokinetic and pharmacodynamic properties. Another potential direction is the study of IPP in combination with other drugs to enhance its therapeutic effects. Finally, the use of IPP in clinical trials for the treatment of neuropsychiatric disorders is an area of future research that has the potential to lead to new treatments for these conditions.
Conclusion
In conclusion, 1-[2-(2-isopropylphenoxy)ethyl]pyrrolidine oxalate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method for IPP has been optimized to produce high yields of pure compound, and its mechanism of action is similar to that of other psychostimulant drugs. IPP has been extensively studied for its potential applications in neuroscience, pharmacology, and medicinal chemistry, and has been shown to have a range of biochemical and physiological effects. While there are advantages and limitations to using IPP in lab experiments, there are several future directions for the study of this compound that have the potential to lead to new treatments for neuropsychiatric disorders.
Méthodes De Synthèse
The synthesis method for 1-[2-(2-isopropylphenoxy)ethyl]pyrrolidine oxalate involves the reaction of 2-isopropylphenol with 2-bromoethyl pyrrolidine in the presence of a base. The resulting product is then reacted with oxalic acid to form the oxalate salt of IPP. This synthesis method has been optimized to produce high yields of pure IPP and is widely used in research settings.
Propriétés
IUPAC Name |
oxalic acid;1-[2-(2-propan-2-ylphenoxy)ethyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO.C2H2O4/c1-13(2)14-7-3-4-8-15(14)17-12-11-16-9-5-6-10-16;3-1(4)2(5)6/h3-4,7-8,13H,5-6,9-12H2,1-2H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPKXQDURMAKLDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1OCCN2CCCC2.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Oxalic acid;1-[2-(2-propan-2-ylphenoxy)ethyl]pyrrolidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(1-{1-[2-(difluoromethoxy)benzyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2,2-dimethylpropanamide](/img/structure/B5084628.png)




![2-{[(1-{[2-(ethylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-4-piperidinyl)oxy]methyl}pyridine](/img/structure/B5084655.png)
![4-({5-[(2-chloro-4-methoxyphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)thiomorpholine](/img/structure/B5084669.png)
![5-(1,3-benzodioxol-5-ylmethylene)-3-[4-(3,4-dihydro-1(2H)-quinolinyl)-4-oxobutyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5084677.png)
![ethyl N-{[2-(4-methoxybenzyl)-1,3-benzoxazol-6-yl]carbonyl}-beta-alaninate](/img/structure/B5084684.png)
![N-1H-benzimidazol-2-yl-2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetamide](/img/structure/B5084686.png)


